Netupitant D6 Netupitant D6 Netupitant D6 is the deuterium labeled Netupitant(CID-6451149), which is a highly potent and selective, orally active neurokinin-1 receptor antagonist.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196921
InChI:
SMILES:
Molecular Formula: C30H26D6F6N4O
Molecular Weight: 584.63

Netupitant D6

CAS No.:

Cat. No.: VC0196921

Molecular Formula: C30H26D6F6N4O

Molecular Weight: 584.63

* For research use only. Not for human or veterinary use.

Netupitant D6 -

Specification

Molecular Formula C30H26D6F6N4O
Molecular Weight 584.63

Introduction

Chemical Structure and Properties

Molecular Structure

Netupitant D6 possesses a complex molecular structure characterized by its six deuterium atoms strategically placed within the molecule. The structural representation can be described using the SMILES notation:

CN(CC1)CCN1C2=CC(C3=CC=CC=C3C)=C(N(C)C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C4=CC(C(F)(F)F)=CC(C(F)(F)F)=C4)=O)C=N2

The deuterium labeling in this compound offers significant advantages for analytical detection methods, particularly in mass spectrometry, where the distinct isotopic signature allows for precise tracking and quantification of the compound in complex biological matrices.

Pharmacological Profile

Analytical Applications

Netupitant D6 serves as an internal standard for quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. The deuterium labeling creates a mass shift that allows researchers to distinguish the internal standard from the analyte of interest (non-deuterated Netupitant) while maintaining nearly identical chromatographic behavior .

This application is particularly valuable in:

  • Pharmacokinetic studies tracking Netupitant concentrations in biological samples

  • Quality control procedures for pharmaceutical formulations

  • Metabolic studies investigating Netupitant biotransformation

Laboratory Protocols

Stock Solution Preparation

The preparation of precise stock solutions is critical for experimental reproducibility. The following table provides guidance for preparing Netupitant D6 solutions at various concentrations:

Concentration1 mg5 mg10 mg
1 mM1.7105 mL8.5524 mL17.1048 mL
5 mM0.3421 mL1.7105 mL3.421 mL
10 mM0.171 mL0.8552 mL1.7105 mL

This table indicates the volume of solvent (typically DMSO) required to achieve the desired molar concentration based on the available mass of compound .

Synthetic Methods and Related Patents

The synthesis of deuterated compounds typically follows pathways similar to their non-deuterated counterparts, with specific steps modified to incorporate deuterium atoms at desired positions. Patent CN105503569A describes a synthetic method for a Netupitant intermediate, specifically 2-(3,5-bi-trifluoromethyl-phenyl)-2-methyl-propionic acid .

This patent outlines a streamlined synthetic approach with the following key features:

  • Uses 3,5-bi(trifluoromethyl) bromobenzene as the starting material

  • Employs a reaction with diethyl malonate in the presence of an alkali reagent

  • Involves saponification and decarboxylation reactions

  • Culminates in a methylation step to produce the target intermediate

While this patent specifically addresses an intermediate compound in the Netupitant synthesis pathway, similar principles would apply to the synthesis of deuterated variants with appropriate modifications to incorporate deuterium atoms at specific positions.

Related Compounds and Derivatives

N-desmethyl Netupitant D6

A notable derivative compound is N-desmethyl Netupitant D6, which is a labeled version of N-desmethyl Netupitant. This compound has the following characteristics:

This derivative serves similar analytical purposes to Netupitant D6 but is specifically designed for quantification of the N-desmethyl metabolite of Netupitant in biological samples.

Netupitant (Parent Compound)

The parent compound, Netupitant, from which Netupitant D6 is derived, is an orally active neurokinin-1 receptor antagonist with clinical applications in managing chemotherapy-induced nausea and vomiting. It is a component of the combination drug Akynzeo, which demonstrated significant efficacy in preventing acute phase and delayed phase chemotherapy-induced nausea and vomiting in clinical trials .

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